molecular formula C13H12BrClF3NO B14763781 (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone

(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B14763781
M. Wt: 370.59 g/mol
InChI Key: BOXFWZGQNNUAJB-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound that features a bromine and chlorine-substituted phenyl ring attached to a piperidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the substituted phenyl and piperidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution patterns on the phenyl ring and the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions of substituted phenyl and piperidine derivatives with biological targets. It can help in understanding the binding affinities and mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its trifluoromethyl group can impart desirable characteristics such as increased stability and hydrophobicity.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as receptors or enzymes. The bromine and chlorine atoms, along with the trifluoromethyl group, can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (5-Bromo-2-chlorophenyl)(2-ethylpiperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone makes it unique compared to its analogs. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

Molecular Formula

C13H12BrClF3NO

Molecular Weight

370.59 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-[2-(trifluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C13H12BrClF3NO/c14-8-4-5-10(15)9(7-8)12(20)19-6-2-1-3-11(19)13(16,17)18/h4-5,7,11H,1-3,6H2

InChI Key

BOXFWZGQNNUAJB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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